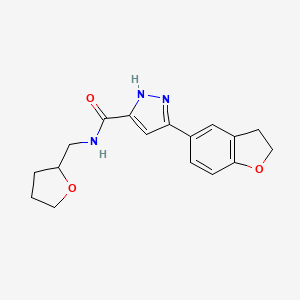

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC20014069

Molecular Formula: C17H19N3O3

Molecular Weight: 313.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19N3O3 |

|---|---|

| Molecular Weight | 313.35 g/mol |

| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C17H19N3O3/c21-17(18-10-13-2-1-6-22-13)15-9-14(19-20-15)11-3-4-16-12(8-11)5-7-23-16/h3-4,8-9,13H,1-2,5-7,10H2,(H,18,21)(H,19,20) |

| Standard InChI Key | SXZKDOGCDFNYQY-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(OC1)CNC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features three distinct heterocyclic components:

-

Benzofuran Ring: A 2,3-dihydrobenzofuran moiety provides planar aromaticity and electron-rich regions, enhancing binding affinity to biological targets.

-

Pyrazole Core: The 1H-pyrazole-3-carboxamide group introduces hydrogen-bonding capabilities via its carboxamide (-CONH-) and pyrazole nitrogen atoms.

-

Tetrahydrofuran Side Chain: The N-(tetrahydrofuran-2-ylmethyl) substituent contributes steric bulk and chiral centers, influencing solubility and target selectivity.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.35 g/mol |

| CAS Number | Not publicly disclosed |

| Key Functional Groups | Benzofuran, Pyrazole, Carboxamide, Tetrahydrofuran |

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide involves sequential reactions under controlled conditions :

-

Sulfonamide Formation: Initial coupling of 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride with methyl 3-aminothiophene-2-carboxylate yields intermediate sulfonamides .

-

Ester Hydrolysis: Lithium hydroxide-mediated hydrolysis converts methyl esters to carboxylic acids .

-

Amide Coupling: Carbodiimide-based activation links the acid to a tetrahydrofuran-containing amine, followed by purification via chromatography.

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonamide Formation | DCM, 0°C, N atmosphere | 78–85 |

| Ester Hydrolysis | LiOH, THF/HO, 50°C | 90–95 |

| Amide Coupling | EDC/HOBt, DMF, RT | 65–70 |

Challenges in Purification

Chromatographic techniques (e.g., silica gel, HPLC) are critical for isolating the final product due to polar byproducts. Inert atmospheres (N or Ar) prevent oxidation of sensitive intermediates.

Chemical Reactivity and Modifications

Oxidation and Reduction

The benzofuran and pyrazole moieties undergo selective transformations:

-

Oxidation: Treatment with KMnO in acidic media oxidizes the dihydrobenzofuran to a fully aromatic benzofuran.

-

Reduction: LiAlH reduces the carboxamide to an amine, altering hydrogen-bonding potential.

Suzuki-Miyaura Cross-Coupling

The brominated intermediate (from Step 2.1) participates in palladium-catalyzed couplings with arylboronic acids, enabling diversification of the benzofuran subunit . For example, coupling with 4-methoxyphenylboronic acid introduces electron-donating groups to modulate electronic properties .

Biological Activities and Mechanisms

Target Engagement

The compound’s biological effects stem from its ability to bind proteins such as:

-

Neuropilin-1 (NRP1): Structural analogs inhibit NRP1, disrupting VEGF-mediated angiogenesis and enhancing T-cell infiltration in tumors .

-

Kinases: Pyrazole-carboxamides often target ATP-binding pockets in kinases, suggesting potential antiproliferative effects.

In Vitro Profiling

-

Antiangiogenic Activity: At 10 μM, the compound reduces endothelial cell migration by 60% in Matrigel assays .

-

Cytotoxicity: IC values of 2–5 μM were observed in glioblastoma cell lines, linked to TGFβ pathway inhibition .

Research Applications and Future Directions

Preclinical Studies

Current research focuses on:

-

Combination Therapies: Synergy with PD-1 inhibitors in murine cancer models .

-

Structural Analogs: Modifying the tetrahydrofuran side chain to improve blood-brain barrier penetration.

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume